2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a bromine atom and a nitrile group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile typically involves the bromination of 3-methylphenylacetonitrile followed by further chemical modifications. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with the reaction being carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted nitriles, amines, and other functionalized derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies on the molecular interactions and pathways involved are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-5-methylphenyl)morpholine: Similar in structure but contains a morpholine ring instead of a nitrile group.
3-Bromo-5-methylphenylacetonitrile: Lacks the additional methyl group on the propanenitrile chain.
Uniqueness
2-(3-Bromo-5-methylphenyl)-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a nitrile group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C11H12BrN |
---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
2-(3-bromo-5-methylphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H12BrN/c1-8-4-9(6-10(12)5-8)11(2,3)7-13/h4-6H,1-3H3 |
InChI Key |
VBPHELJOGFXONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.